molecular formula C7H4N2O2 B1589902 2-Cyanopyridine-3-carboxylic acid CAS No. 73112-09-1

2-Cyanopyridine-3-carboxylic acid

Cat. No. B1589902
CAS RN: 73112-09-1
M. Wt: 148.12 g/mol
InChI Key: XKTPVUNCEFBYHP-UHFFFAOYSA-N
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Description

2-Cyanopyridine-3-carboxylic acid, also known as 2-cyano-3-pyridinecarboxylic acid or 2-cyano-3-pyridinecarboxylic acid, is an organic compound with the formula C5H3N2O2. It is a colourless solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and has been studied for its potential applications in medicine and materials science.

Scientific Research Applications

Biotechnology: Production of 2-Picolinamide

  • Field : Biotechnology
  • Application : The secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W) was altered to increase its efficiency in converting 2-cyanopyridine to 2-picolinamide .
  • Method : The active pocket of Nit72W was modified, which increased its secondary activity towards 2-cyanopyridine by 196-fold . The best mutant, W188M, was used for the conversion .
  • Results : The mutant W188M completely converted 250 mM 2-cyanopyridine to more than 98% 2-picolinamide in 12 hours with a specific activity of 90 U/mg . This showed potential for industrial applications .

Bioprocess and Biosystems Engineering: Biotransformation to Nicotinic Acid

  • Field : Bioprocess and Biosystems Engineering
  • Application : The Gordonia terrae was subjected to chemical mutagenesis to improve the catalytic efficiency of its nitrilase for conversion of 3-cyanopyridine to nicotinic acid .
  • Method : A mutant MN12 was generated with N -methyl- N -nitro- N -nitrosoguanidine (MNNG), which exhibited an increase in nitrilase activity . Whole-cell catalysis was adopted for bench-scale synthesis of nicotinic acid .
  • Results : 100% conversion of 100 mM 3-cyanopyridine was achieved in potassium phosphate buffer (0.1 M, pH 8.0) at 40 °C in 15 minutes . The mutant MN12 of G. terrae as whole-cell nitrilase is a very promising biocatalyst for the large-scale synthesis of nicotinic acid .

Biotechnology: Hyper Induced Whole Cell Nitrilase

  • Field : Biotechnology
  • Application : The nitrilase production in Gordonia terrae MTCC8139 has been increased by two fold with inducer feeding approach . This is used for the synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine .
  • Method : The addition of 0.5% (v/v) isobutyronitrile as inducer at 0, 16 and 24 h of incubation of the culture was used to increase nitrilase production . Hyper induced whole cell nitrilase of G. terrae was used as a biocatalyst .
  • Results : The use of hyper induced whole cell nitrilase resulted in accumulation of 1.65 M (202 g) nicotinic acid in 330 min . The catalytic productivity of hyper induced whole cell nitrilase was increased from 8.95 to 15.3 g/h/g dcw and the reaction time was reduced to half .

Biotechnology: Efficient Production of 2-Picolinamide

  • Field : Biotechnology
  • Application : The secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W) was altered for the efficient production of 2-picolinamide .
  • Method : The active pocket of Nit72W was modified, which increased its secondary activity towards 2-cyanopyridine . The best mutant, W188M, was used for the conversion .
  • Results : The mutant W188M completely converted 250 mM 2-cyanopyridine to more than 98% 2-picolinamide in 12 hours with a specific activity of 90 U/mg . This showed potential for industrial applications .

Analytical Chemistry: Cell Culture & Analysis

  • Field : Analytical Chemistry
  • Application : 2-Cyanopyridine-3-carboxylic acid is used in cell culture and analysis .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes obtained are not specified in the source .

Organic Synthesis: Modification Surface of Nanoparticles Metallic

  • Field : Organic Synthesis
  • Application : Carboxylic acids, including 2-Cyanopyridine-3-carboxylic acid, are used for the modification surface of nanoparticles metallic .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes obtained are not specified in the source .

Safety And Hazards

It is considered hazardous, with potential skin and eye irritation, respiratory effects, and toxicity .

properties

IUPAC Name

2-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPVUNCEFBYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501639
Record name 2-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopyridine-3-carboxylic acid

CAS RN

73112-09-1
Record name 2-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OV Hordiyenko, AV Biitseva, YY Kostina… - Structural Chemistry, 2017 - Springer
The simplest o-amidino benzoic acid—2-(amino(imino)methyl)benzoic acid—has been isolated in 23 % yield as a side product of the reaction of phthalonitrile and ammonia along with …
Number of citations: 2 link.springer.com

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